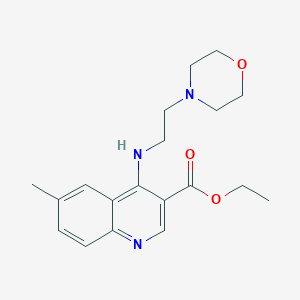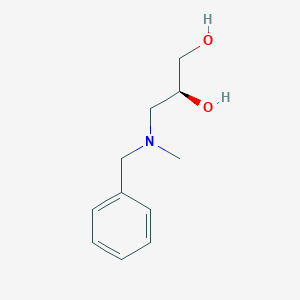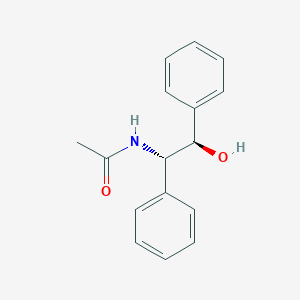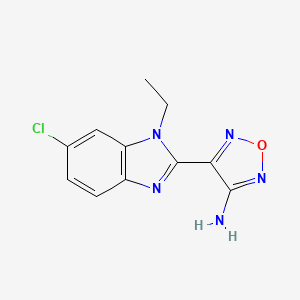![molecular formula C15H19N3OS B7591037 1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7591037.png)
1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as CP-673451 and belongs to the class of kinase inhibitors.
Mechanism of Action
The mechanism of action of 1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. This leads to the suppression of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. The inhibition of these pathways ultimately leads to the suppression of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of several kinases, leading to the suppression of tumor growth and angiogenesis. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea in lab experiments is its high potency and specificity for inhibiting kinase activity. This makes it a valuable tool for studying the role of kinases in various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research on 1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea. One direction is to study its potential therapeutic applications in other diseases such as cardiovascular diseases and neurodegenerative diseases. Another direction is to study its potential synergistic effects with other drugs in combination therapy. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.
Synthesis Methods
The synthesis of 1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea involves the reaction of 3-(3-methylsulfanyl-cyclopentyl)urea with 3-cyanobenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified by column chromatography or recrystallization.
Scientific Research Applications
1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory disorders, and cardiovascular diseases. This compound has been shown to inhibit the activity of several kinases such as platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor (VEGFR), and fibroblast growth factor receptor (FGFR). Inhibition of these kinases leads to the suppression of tumor growth and angiogenesis, making this compound a potential candidate for cancer therapy.
properties
IUPAC Name |
1-[(3-cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-20-14-6-5-13(8-14)18-15(19)17-10-12-4-2-3-11(7-12)9-16/h2-4,7,13-14H,5-6,8,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSTXXVGWZPVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCC(C1)NC(=O)NCC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B7590973.png)
![N-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]quinoline-2-carboxamide](/img/structure/B7590979.png)

![3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7590989.png)


![2-[(4-Methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591002.png)

![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)
![N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7591025.png)

![3-(2-methylpropyl)-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholine-4-carboxamide](/img/structure/B7591050.png)
![N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7591054.png)